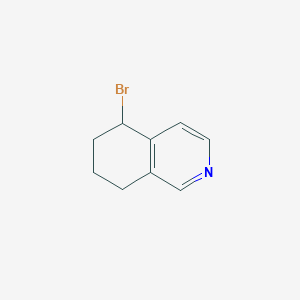

5-Bromo-5,6,7,8-tetrahydroisoquinoline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H10BrN |

|---|---|

Molekulargewicht |

212.09 g/mol |

IUPAC-Name |

5-bromo-5,6,7,8-tetrahydroisoquinoline |

InChI |

InChI=1S/C9H10BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h4-6,9H,1-3H2 |

InChI-Schlüssel |

YEZJZFDGVCYCHL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C2=C(C1)C=NC=C2)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Bromo 5,6,7,8 Tetrahydroisoquinoline and Its Precursors

The synthesis of 5-Bromo-5,6,7,8-tetrahydroisoquinoline is typically achieved through a multi-step process commencing with the bromination of isoquinoline (B145761), followed by the reduction of the resulting aromatic precursor.

A primary precursor, 5-bromoisoquinoline (B27571), is synthesized by the direct bromination of isoquinoline. A common and effective method involves the use of N-Bromosuccinimide (NBS) as the brominating agent in the presence of a strong acid, such as concentrated sulfuric acid (H₂SO₄). orgsyn.orggoogle.com This electrophilic substitution reaction is highly regioselective, favoring the C-5 position. Careful control of the reaction temperature is crucial to suppress the formation of the 8-bromoisoquinoline (B29762) isomer, which is difficult to separate from the desired product. orgsyn.org The reaction is typically conducted at low temperatures, between -30°C and -15°C. google.com

The transformation of isoquinoline to 5-bromoisoquinoline can be described by the following reaction:

Isoquinoline + N-Bromosuccinimide (in H₂SO₄) → 5-Bromoisoquinoline

Following the successful synthesis of 5-bromoisoquinoline, the next step is the reduction of the heterocyclic ring to yield the target compound, this compound. This reduction can be accomplished through catalytic hydrogenation. Various catalysts can be employed for the hydrogenation of quinoline (B57606) and isoquinoline systems, often involving transition metals like palladium, platinum, or rhodium on a carbon support, under a hydrogen atmosphere. researchgate.netacs.org Another approach involves transfer hydrogenation, which utilizes hydrogen donors like Hantzsch esters in the presence of a suitable catalyst. organic-chemistry.org The choice of catalyst and reaction conditions is important to ensure the selective reduction of the pyridine (B92270) ring without affecting the bromo-substituent through hydrodebromination.

The reduction step can be summarized as:

5-Bromoisoquinoline + H₂ (Catalyst) → this compound

Table 1: Synthesis of 5-Bromoisoquinoline Precursor

| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Isoquinoline | N-Bromosuccinimide (NBS) | Conc. H₂SO₄ | -25°C to -18°C | 47-49% | orgsyn.org |

| Isoquinoline | N-Bromosuccinimide (NBS) | Conc. H₂SO₄ | -30°C to -15°C | ~69% (for subsequent nitro derivative) | google.com |

Derivatization Strategies from the 5 Bromo 5,6,7,8 Tetrahydroisoquinoline Core

Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.org For 5-Bromo-5,6,7,8-tetrahydroisoquinoline, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position.

The general scheme for the Suzuki-Miyaura coupling is as follows:

This compound + R-B(OH)₂ (Pd Catalyst, Base) → 5-R-5,6,7,8-tetrahydroisoquinoline

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and can be adapted for a wide array of boronic acids. researchgate.netuzh.ch Commonly used catalysts include palladium(II) acetate (B1210297) or dichlorobis(triphenylphosphine)palladium(II), while bases such as potassium carbonate, cesium carbonate, or potassium phosphate (B84403) are frequently employed. wikipedia.orgresearchgate.net

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acids | [PdCl₂(PPh₃)₂] | K₂CO₃ | Toluene/H₂O | High | researchgate.net |

| 5-bromo-1,2,3-triazine | (Hetero)arylboronic acids | SPhos Pd G2 | Ag₂CO₃ | Dioxane/H₂O | 50-97% | uzh.chresearchgate.net |

| Aryl Bromides | γ-hydroxy terminal alkenes | Pd(OAc)₂ / P(t-Bu)₂Me·HBF₄ | Cs₂CO₃ | Toluene | 68-81% | nih.gov |

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium complex. organic-chemistry.org This reaction provides a direct route to 5-amino-substituted tetrahydroisoquinoline derivatives.

The general reaction scheme is:

This compound + R¹R²NH (Pd Catalyst, Base) → 5-(NR¹R²)-5,6,7,8-tetrahydroisoquinoline

The success of the Buchwald-Hartwig amination relies heavily on the selection of an appropriate palladium precursor and a sterically hindered phosphine (B1218219) ligand, such as BINAP or Josiphos-type ligands. organic-chemistry.orgchemspider.com A strong, non-nucleophilic base like sodium tert-butoxide is typically required to facilitate the catalytic cycle. chemspider.com The reaction is valued for its high functional group tolerance and broad scope with respect to the amine coupling partner. organic-chemistry.orgacs.org

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide Substrate | Amine Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-bromo-6-methyl pyridine (B92270) | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 60% | chemspider.com |

| Aryl Chlorides | Primary Amines | Pd(OAc)₂ / Ligand | K₃PO₄ | Dioxane | High | organic-chemistry.org |

Applications in Organic Synthesis and Chemical Transformations

5-Bromo-5,6,7,8-tetrahydroisoquinoline as a Versatile Building Block in Organic Synthesis

This compound serves as a crucial starting material for the synthesis of a wide array of substituted tetrahydroisoquinoline derivatives. The presence of the bromine atom at a specific position on the aromatic ring allows for regioselective modifications, a key advantage in the multi-step synthesis of complex target molecules. smolecule.com Its derivatives are being explored for their potential in treating conditions such as cancer and neurodegenerative diseases. smolecule.com

The synthetic utility of this compound stems from the reactivity of the carbon-bromine bond, which can participate in numerous coupling and substitution reactions. This allows for the introduction of various functional groups at the 5-position, leading to the generation of libraries of compounds for drug discovery and other applications. For instance, it is a precursor in the synthesis of various alkaloids with diverse biological activities. smolecule.com

The synthesis of this compound itself can be achieved through several methods, with the direct bromination of 5,6,7,8-tetrahydroisoquinoline (B1330172) being a common approach. smolecule.com This reaction typically employs brominating agents like bromine or N-bromosuccinimide. Careful control of reaction conditions is crucial to ensure the selective formation of the desired 5-bromo isomer.

Transition-Metal Catalyzed Cross-Coupling Reactions and Their Applicability (e.g., Palladium-catalyzed aminomethylation and amination)

The carbon-bromine bond in this compound is particularly amenable to transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to modify the tetrahydroisoquinoline scaffold.

Palladium-catalyzed reactions are especially prominent in this context. For example, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, allow for the direct introduction of primary and secondary amines at the 5-position. ias.ac.inresearchgate.net This method is highly efficient for creating C-N bonds and has been used to synthesize a variety of 5-amino-substituted tetrahydroisoquinoline derivatives. researchgate.net The choice of palladium precursor and ligand is critical for the success of these reactions, with electron-rich and sterically hindered phosphine (B1218219) ligands often being employed. ias.ac.in

Below is a table summarizing the palladium-catalyzed amination of a related bromoquinoline derivative, highlighting the effect of different ligands on the reaction outcome.

| Ligand | Ligand Cone Angle (°) | Yield (%) |

| (2-Biphenyl)di-tert-butylphosphine (Johnphos) | 145 | 75 |

| Tri-tert-butylphosphine (TTBP) | 182 | 60 |

| Di-tert-butylneopentylphosphine (DTBNpP) | 167 | 55 |

| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) | Not specified | 80 |

| Data adapted from a study on a related bromoquinoline derivative. ias.ac.in |

Similarly, palladium-catalyzed aminomethylation can be employed to introduce aminomethyl groups, further expanding the diversity of accessible analogs. These cross-coupling reactions demonstrate the significant potential of this compound as a versatile substrate in modern organic synthesis.

Electrophilic and Nucleophilic Substitution Reactions on the Brominated Scaffold

The bromine atom on the this compound ring influences its reactivity towards both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The tetrahydroisoquinoline ring system is generally activated towards electrophilic aromatic substitution. However, the bromine atom is a deactivating group, which can direct incoming electrophiles to specific positions. Nitration of the related 5-bromoisoquinoline (B27571), for instance, has been shown to yield the 5-bromo-8-nitroisoquinoline (B189721) derivative. orgsyn.orggoogle.com This regioselectivity is crucial for the synthesis of specifically substituted analogs.

Nucleophilic Aromatic Substitution: While less common for aryl bromides, under certain conditions, the bromine atom can be displaced by strong nucleophiles. More frequently, the bromine atom serves as a precursor for organometallic reagents, which then undergo further reactions. For example, lithiation of the bromo-derivative followed by reaction with an electrophile is a viable strategy for introducing a variety of substituents.

The bromine atom can also be replaced by other functional groups through reactions like the Sandmeyer reaction after conversion of an amino group, which can be introduced via reduction of a nitro group. researchgate.net

Functionalization at Other Positions of the Tetrahydroisoquinoline Ring System for Analog Development

While the 5-position offers a primary site for modification, functionalization at other positions of the this compound ring system is essential for comprehensive analog development.

The nitrogen atom of the tetrahydroisoquinoline ring can be readily alkylated or acylated to introduce a wide range of substituents. This modification can significantly impact the biological activity of the resulting molecules.

Furthermore, the saturated portion of the ring (positions 6, 7, and 8) can also be functionalized. For instance, oxidation can introduce a carbonyl group at the 8-position, leading to the formation of a tetrahydoisoquinolinone. chemicalbook.comsigmaaldrich.com Subsequent reactions at this position can then be performed. The development of chiral catalysts has also enabled asymmetric synthesis and functionalization of the saturated ring, leading to the preparation of enantiomerically pure tetrahydroisoquinoline derivatives. nih.gov

By combining modifications at the 5-position with functionalization at other sites on the tetrahydroisoquinoline scaffold, a vast chemical space can be explored, facilitating the discovery of novel compounds with desired properties.

Medicinal Chemistry and Biological Activity of 5 Bromo 5,6,7,8 Tetrahydroisoquinoline Derivatives

General Overview of Tetrahydroisoquinoline Scaffold Bioactivities

The tetrahydroisoquinoline framework is recognized as a "privileged scaffold" due to its ability to bind to multiple biological targets, leading to a broad spectrum of activities. tandfonline.comnuph.edu.uaresearchgate.net Researchers have extensively modified this core structure to develop derivatives with enhanced potency and selectivity for various therapeutic applications, including antitumor, antimicrobial, and neurological treatments. nuph.edu.uaresearchgate.net

The tetrahydroisoquinoline ring is a vital scaffold for the design of anticancer agents, with many derivatives exhibiting potent cytotoxic effects against various cancer cell lines. tandfonline.comresearchgate.net These compounds exert their anticancer activity through diverse mechanisms, such as inducing apoptosis, inhibiting cell proliferation, causing DNA fragmentation, and modulating key cellular signaling pathways. researchgate.neteurekaselect.com

One significant mechanism of action is the inhibition of Kirsten rat sarcoma viral oncogene homolog (KRas). ub.edu KRas is a critical target in cancer therapy, and several THIQ derivatives have been developed as potent KRas inhibitors. For instance, studies have demonstrated that certain THIQs show significant inhibition against various colon cancer cell lines, including Colo320, DLD-1, and HCT116. Compound GM-3-18 , which features a chloro group at the 4-position of its phenyl ring, has shown notable KRas inhibition with IC₅₀ values ranging from 0.9 μM to 10.7 μM across different colon cancer cell lines.

The natural alkaloid Trabectedin (ET-743), a complex tetrahydroisoquinoline derivative isolated from the tunicate Ecteinascidia turbinata, has demonstrated potent in vitro and in vivo antitumor activity against cancers such as prostate and breast cancer. Synthetic THIQ derivatives have also been reported to exhibit antitumor properties, with some showing activity against leukemia and lung adenocarcinoma. ub.edunih.gov The versatility of the THIQ scaffold allows for the development of inhibitors for various cancer-related targets, including epigenetic enzymes and anti-apoptotic proteins. tandfonline.com

Table 1: Antitumor Activity of Selected Tetrahydroisoquinoline Derivatives

| Compound/Derivative | Target/Cell Line | Activity | Reference |

|---|---|---|---|

| GM-3-18 | KRas (Colon Cancer Cell Lines) | IC₅₀: 0.9 - 10.7 μM | |

| GM-3-121 | Anti-angiogenesis | IC₅₀: 1.72 μM | |

| Trabectedin (ET-743) | Prostate and Breast Cancers | Potent in vitro and in vivo activity | |

| Compound 14 | RKO KRasSL | Best KRas activity profile | ub.edu |

| Compound 7e | A549 (Lung Cancer) | IC₅₀: 0.155 µM | researchgate.net |

Tetrahydroisoquinoline derivatives have emerged as a promising class of compounds in the search for new treatments for tuberculosis (TB). nih.govnih.gov Several synthetic THIQ derivatives have demonstrated significant activity against Mycobacterium tuberculosis (M. tb), the bacterium responsible for TB. nih.govnih.gov

One of the identified mechanisms for their antitubercular action is the inhibition of the ATP-dependent MurE ligase, an essential enzyme involved in the biosynthesis of the bacterial cell wall peptidoglycan. nih.gov A series of 5,8-disubstituted tetrahydroisoquinolines were found to be effective inhibitors of M. tb in culture. nih.gov Structure-activity relationship (SAR) studies revealed that a substituted piperazine (B1678402) group at the 4-position of the THIQ ring resulted in the best anti-tubercular activity. nih.gov Furthermore, a bromo substitution on the benzyl (B1604629) ring was found to reduce cytotoxicity while preserving effective mycobacterial killing. nih.gov

A notable example, compound 4b , a cationic tetrahydroisoquinoline-triazole derivative, was found to eliminate M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 6 μg/mL. nih.gov

Table 2: Antitubercular Activity of Selected Tetrahydroisoquinoline Derivatives

| Compound/Derivative | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 4b | M. tuberculosis H37Rv | 6 μg/mL | nih.gov |

| Compound 10A25 | M. tuberculosis H37Ra | IC₅₀: 4.7 μM | researchgate.net |

Beyond their specific activity against mycobacteria, THIQ derivatives also exhibit broader antibacterial properties. tandfonline.comresearchgate.net Researchers have synthesized and evaluated novel THIQ compounds against various bacterial pathogens. nih.govmdpi.com

For example, a series of novel cationic tetrahydroisoquinoline-triazole compounds were synthesized, with five of them showing activity against Staphylococcus aureus at a low MIC of 2–4 μg/mL. nih.gov The hit compound 4b from this series not only showed antitubercular activity but was also effective against S. aureus. nih.gov Importantly, no resistance was observed in S. aureus after thirty days of sequential passaging with this compound, highlighting its potential to combat antibiotic resistance. nih.gov Another study on tricyclic isoquinoline (B145761) derivatives found that compounds 8d and 8f possessed antibacterial properties against Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pneumoniae. mdpi.com

Table 3: Antibacterial Activity of Selected Tetrahydroisoquinoline Derivatives

| Compound/Derivative | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Cationic THIQ-triazoles (5 compounds) | S. aureus | 2-4 μg/mL | nih.gov |

| Compound 8d | S. aureus | 16 µg/mL | mdpi.com |

| Compound 8f | S. aureus | 32 µg/mL | mdpi.com |

The therapeutic potential of the tetrahydroisoquinoline scaffold extends to a wide range of other biological activities. tandfonline.comnuph.edu.uaresearchgate.netresearchgate.net

Neurotropic Activity: Synthetic 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives have been reported to exhibit neurotropic activities. nih.gov

Antitrypanosomal Activity: The THIQ scaffold is associated with antitrypanosomal properties, which are relevant for treating diseases caused by trypanosomes. nuph.edu.uaresearchgate.net

Anti-HIV Activity: Several 1-aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated potent anti-HIV-1 activity. nih.gov For instance, compounds 6 , 24 , and 36 showed significant activity with EC₅₀ values of 8.2, 4.6, and 5.3 μM, respectively, and exhibited low cytotoxicity, resulting in high selectivity indices. nih.gov Salsolinol-derived tetrahydroisoquinoline salts have also shown activity against HIV-1. mdpi.com

Anti-inflammatory Activity: THIQ derivatives have shown significant anti-inflammatory effects. nih.govnih.gov This activity can be mediated through the inhibition of phosphodiesterase 4 (PDE4), which regulates inflammatory responses. nih.gov One derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride , demonstrated a pronounced anti-inflammatory effect that was 3.3 times greater than that of diclofenac (B195802) sodium in a formalin arthritis model. biomedpharmajournal.org

Anti-Alzheimer Activity: The THIQ scaffold is a promising basis for developing therapeutic agents to treat Alzheimer's disease due to its neuroprotective, anti-inflammatory, and antioxidative properties. nih.gov A key mechanism is the inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the progression of the disease. nih.gov THIQ derivatives like Dauricine and jatrorrhizine have been investigated in Alzheimer's studies. nih.gov

Anticonvulsant Activity: A novel series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have shown high anticonvulsant potency in animal models. nih.govdoi.org These compounds are being explored as potential non-competitive AMPA receptor antagonists. nih.govdoi.org Other studies on N-substituted-3,4-dihydroisoquinoline-2(1H)-carboxamides also identified derivatives with potent anticonvulsant effects. cngb.org

Enzyme Inhibition Profiles of Tetrahydroisoquinoline Derivatives

The diverse biological effects of tetrahydroisoquinoline derivatives are often rooted in their ability to specifically inhibit key enzymes involved in various disease pathways.

Dihydrofolate reductase (DHFR) is a crucial enzyme for DNA synthesis and cell proliferation, making it an important target in both cancer and infectious disease therapy. nih.govwikipedia.org Inhibitors of DHFR prevent the reduction of dihydrofolate to tetrahydrofolate, thereby halting cell growth. nih.gov

Recent studies have identified novel 5,6,7,8-tetrahydroisoquinoline derivatives as potent DHFR inhibitors. nih.govresearchgate.net In one study, compound 8d , a 6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline derivative, was identified as a significant DHFR inhibitor with an IC₅₀ of 0.199 µM. nih.govresearchgate.netconsensus.app This potency is comparable to that of Methotrexate , a well-known DHFR inhibitor used in cancer chemotherapy. nih.govresearchgate.net These findings suggest that the tetrahydroisoquinoline scaffold is a valuable starting point for designing new and effective DHFR inhibitors. nih.govresearchgate.net

Table 4: DHFR Inhibition by Tetrahydroisoquinoline Derivatives

| Compound/Derivative | Activity (IC₅₀) | Comparison Drug | Comparison IC₅₀ | Reference |

|---|

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Certain derivatives of 5,6,7,8-tetrahydroisoquinoline have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an enzyme often implicated in cancer cell cycle progression. dntb.gov.uanih.gov A study involving newly synthesized 5,6,7,8-tetrahydroisoquinolines and related thieno[2,3-c]isoquinolines revealed compounds with significant inhibitory activity against CDK2. researchgate.netnih.gov

One notable compound, designated 7e , demonstrated potent inhibition of CDK2 with a half-maximal inhibitory concentration (IC₅₀) of 0.149 µM, which was more potent than the control drug, Roscovitine (IC₅₀ of 0.380 µM). researchgate.netnih.gov This compound also exhibited strong cytotoxic activity against the A549 lung cancer cell line, causing cell cycle arrest at the G2/M phase and a significant increase in apoptosis. nih.govnih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Source |

| 7e | CDK2 | 0.149 | Roscovitine | 0.380 | nih.gov, researchgate.net |

| 8d | DHFR | 0.199 | Methotrexate | 0.131 | nih.gov, researchgate.net |

This table presents the inhibitory concentrations of select tetrahydroisoquinoline derivatives against their target enzymes.

Mycobacterium tuberculosis ATP Synthase Inhibition

Derivatives of tetrahydroisoquinoline (THI) have emerged as effective inhibitors of the Mycobacterium tuberculosis (Mtb) H37Rv strain, with a key target being the F-ATP synthase. nih.gov This enzyme is crucial for the energy metabolism of the bacterium, making it an attractive target for new antitubercular drugs. dntb.gov.ua

Studies have shown that 5,8-disubstituted tetrahydroisoquinoline derivatives are particularly effective inhibitors. nih.gov For instance, compounds from a studied series demonstrated equipotent efficacy in both the Microplate Alamar Blue Assay (MABA) and the Low-Oxygen-Recovery Assay (LORA), indicating their potential to act on both replicating and non-replicating bacteria. nih.gov

| Compound | MABA MIC₉₀ (µg/mL) | LORA MIC₉₀ (µg/mL) | Source |

| Compound 27 | 1 | 1.8 | nih.gov |

| Compound 29 | 0.9 | 1.5 | nih.gov |

This table shows the Minimum Inhibitory Concentration (MIC) for 90% inhibition of select 5,8-disubstituted THI derivatives against M. tuberculosis.

Inhibition of Other Relevant Enzymatic Targets

Beyond CDK2 and ATP synthase, tetrahydroisoquinoline derivatives have been found to inhibit other key enzymes.

MurE Ligase: A series of 1-substituted tetrahydroisoquinolines were found to inhibit the growth of M. tuberculosis H₃₇Rv by targeting the ATP-dependent MurE ligase. nih.govoup.com This enzyme plays a critical role in the early stages of peptidoglycan biosynthesis for the bacterial cell wall. nih.govoup.com

Dihydrofolate Reductase (DHFR): In a study focused on anticancer agents, a tetrahydroisoquinoline derivative, 8d , was identified as a significant inhibitor of DHFR, with an IC₅₀ of 0.199 µM. researchgate.netnih.gov DHFR is a well-established target in cancer chemotherapy. researchgate.net

Structure-Activity Relationship (SAR) Studies for 5-Bromo-5,6,7,8-tetrahydroisoquinoline and its Analogs

Impact of Substituents at the 5-Position on Biological Activity

The substitution pattern on the tetrahydroisoquinoline ring is critical for biological activity, with the 5-position playing a key role. Research has demonstrated that the presence of a 5-bromo-8-hydroxy substitution on the tetrahydroisoquinoline ring leads to a significant enhancement in anti-tuberculosis potency compared to the unsubstituted scaffold. nih.govoup.com

Further studies on 5,8-disubstituted tetrahydroisoquinoline derivatives as Mtb F-ATP synthase inhibitors suggest that bulky groups, such as a benzyl group, are tolerated at the 5-position of the THI core. nih.gov This indicates that this position can accommodate larger substituents without losing inhibitory activity against Mtb.

Role of Peripheral Substituents, Including Those at 7- and 8-positions, in Modulating Potency and Selectivity

Peripheral substituents, particularly at the 7- and 8-positions, are crucial for modulating the potency and selectivity of tetrahydroisoquinoline-based compounds.

Position 8: As noted, a hydroxy group at the 8-position, combined with a bromo group at the 5-position, confers a considerable increase in anti-TB activity. nih.govoup.com In the context of Mtb ATP synthase inhibition, an N-methyl-piperazine substituent was found to be the most preferred group at the 8-position. nih.gov

Position 7: The importance of the 7-position has been highlighted in studies targeting the orexin (B13118510) 1 (OX1) receptor. nih.gov Research involving a series of 6-substituted and 7-substituted tetrahydroisoquinolines found that the 7-substituted analogs displayed potent antagonism of OX1, whereas the 6-substituted versions were generally inactive. nih.gov This underscores the critical role of the 7-position in achieving potency for this specific target, demonstrating how peripheral substitution can dictate selectivity. nih.gov

Influence of Electron-Donating, Electron-Withdrawing, and Heterocyclic Functional Groups on Biological Potential

The electronic nature of the functional groups attached to the tetrahydroisoquinoline backbone is a vital factor in determining the biological potential of the resulting compounds. nuph.edu.ua SAR studies have consistently shown that a balance of electron-donating, electron-withdrawing, and various heterocyclic functional groups is essential for modulating activity. nuph.edu.ua

Electron-Withdrawing Groups: The potent anti-TB activity associated with the 5-bromo -8-hydroxy-tetrahydroisoquinoline highlights the utility of an electron-withdrawing halogen at the 5-position. nih.govoup.com

Electron-Donating Groups: The corresponding electron-donating hydroxyl group at the 8-position appears to work in concert with the 5-bromo substituent to enhance potency. nih.govoup.com The influence of electron-donating groups is also seen in the synthesis of isoquinoline derivatives, where strong electron-donating substituents can direct the formation of specific isomers. rsc.org

Heterocyclic Groups: The incorporation of heterocyclic moieties, such as the N-methyl-piperazine at the 8-position for ATP synthase inhibition, demonstrates that these groups can be pivotal for achieving high potency. nih.gov

This interplay of different functional groups allows for the fine-tuning of the pharmacological profile of tetrahydroisoquinoline derivatives, enabling the development of potent and selective inhibitors for a variety of enzymatic targets. nuph.edu.ua

Stereochemical Considerations and the Role of Chiral Centers in Interactions with Biological Molecules

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For derivatives of this compound, the presence of chiral centers—carbon atoms bonded to four different groups—gives rise to enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit markedly different interactions with chiral biological macromolecules such as enzymes and receptors.

The significance of chirality is well-established in drug development, as often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable effects. nih.gov Consequently, the study of optically pure chiral compounds is paramount. nih.gov The introduction of a bromine atom at the C5 position of the 5,6,7,8-tetrahydroisoquinoline scaffold can create a chiral center, meaning the resulting (R)- and (S)-enantiomers can have distinct pharmacological profiles.

Research into related chiral tetrahydroisoquinoline and tetrahydroquinoline derivatives has underscored the importance of stereochemistry. For instance, X-ray crystallography studies have been instrumental in elucidating the precise binding modes of these molecules to their targets. One study on an estrogen receptor alpha (ERα) selective modulator from the tetrahydroisoquinoline series revealed the preferred configurations of its two chiral centers and the specific details of its interaction with the receptor's ligand-binding domain. researchgate.net This level of structural insight is crucial for understanding structure-activity relationships (SAR) and for designing more potent and selective ligands.

Similarly, studies on chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, which serve as precursors to biologically active alkaloids, have shown that the stereochemistry of the ligand is crucial for the effectiveness of metal catalysts in asymmetric synthesis, further highlighting the influence of chirality on molecular interactions. nih.gov In biological assays, different enantiomers of chiral tetrahydroquinoline derivatives have demonstrated significant differences in antiproliferative activity against various cancer cell lines, with one enantiomer often being substantially more potent. nih.gov This differential activity is attributed to the specific diastereomeric relationship formed between the chiral drug and its chiral biological target, which dictates the binding affinity and subsequent biological response. nih.gov

Cellular and Molecular Mechanisms of Action of Tetrahydroisoquinoline Derivatives

The therapeutic potential of this compound derivatives, particularly in oncology, stems from their ability to modulate fundamental cellular processes. These compounds can interfere with cell proliferation and survival by targeting key molecular pathways.

Modulation of Cell Cycle Regulation

The cell cycle is a tightly regulated process that governs cell division and proliferation. Dysregulation of this cycle is a hallmark of cancer. Certain derivatives of the parent tetrahydroisoquinoline structure have been shown to exert antiproliferative effects by causing cell cycle arrest, thereby preventing cancer cells from dividing.

For example, newly synthesized 5,6,7,8-tetrahydroisoquinoline derivatives have demonstrated the ability to induce cell cycle arrest in cancer cells. nih.gov Research on structurally similar tetrahydroquinolinone derivatives has provided more specific insights, showing that these compounds can halt the cell cycle at the G2/M phase. nih.gov This arrest prevents the cell from entering mitosis, ultimately leading to a halt in proliferation. nih.gov The ability to disrupt the cell cycle at specific checkpoints is a key mechanism for many anticancer agents. While the standard method for detecting cells in the S-phase of the cell cycle has involved labeling with 5-bromo-2'-deoxyuridine (B1667946) (BrdU), newer techniques provide alternatives that preserve cell structure for more detailed analysis. nih.gov

Table 1: Effect of Tetrahydroisoquinoline and Related Derivatives on Cell Cycle

| Compound Class | Specific Derivative Example | Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| Tetrahydroisoquinolines | New 5,6,7,8-tetrahydroisoquinoline derivatives | Tumor cell lines | Cell cycle arrest | nih.gov |

| Tetrahydroquinolinones | 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung Cancer) | G2/M phase arrest | nih.gov |

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. A critical feature of cancer cells is their ability to evade apoptosis, leading to uncontrolled growth. A significant mechanism of action for many tetrahydroisoquinoline derivatives is the induction of apoptosis in cancer cells.

Studies have shown that novel 5,6,7,8-tetrahydroisoquinoline derivatives are capable of inducing apoptosis in various tumor cell lines. nih.gov The process can be triggered through multiple pathways. Research on related tetrahydroquinolinone derivatives demonstrated that they induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.gov Key events in the intrinsic pathway include the depolarization of the mitochondrial membrane, a phenomenon observed with active chiral tetrahydroquinoline derivatives. nih.gov This mitochondrial dysfunction is a common mechanism for inducing programmed cell death. nih.gov Furthermore, the activation of caspases, a family of proteases that execute the apoptotic program, is a central feature of this process. nih.gov

Table 2: Apoptotic Activity of Tetrahydroisoquinoline and Related Derivatives

| Compound Class | Specific Derivative Example | Cell Line | Key Apoptotic Events | Reference |

|---|---|---|---|---|

| Tetrahydroisoquinolines | New 5,6,7,8-tetrahydroisoquinoline derivatives | Tumor cell lines | Apoptotic induction | nih.gov |

| Tetrahydroquinolinones | 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung Cancer) | Intrinsic and extrinsic pathway activation | nih.gov |

Target Identification and Validation Approaches in Biological Systems

Identifying the specific molecular targets of a compound is fundamental to understanding its mechanism of action and for rational drug design. For this compound and its analogs, a variety of approaches have been employed to identify and validate their biological targets.

Direct biochemical assays have shown that the core this compound structure can interact with and modulate the activity of enzymes involved in neurotransmitter metabolism, such as monoamine oxidase and catechol-O-methyltransferase. smolecule.com This suggests a potential role for these compounds in neurodegenerative disorders. smolecule.com

In the context of cancer, specific protein targets have been identified for various derivatives. Molecular docking studies, a computational method that predicts the binding orientation and affinity of a molecule to a target protein, have been used to assess the inhibitory potential of new tetrahydroisoquinoline derivatives against the RET (Rearranged during Transfection) enzyme, a receptor tyrosine kinase implicated in several cancers. nih.gov

A powerful validation technique is X-ray crystallography, which provides a high-resolution, three-dimensional structure of a compound bound to its target. This has been successfully used to confirm the interaction of a tetrahydroisoquinoline derivative with the ligand-binding domain of the estrogen receptor alpha (ERα), a key target in breast cancer therapy. researchgate.net Such structural data provides definitive evidence of target engagement and reveals the precise molecular interactions, guiding further structure-activity relationship (SAR) studies to optimize potency and selectivity. researchgate.netacs.org These combined computational, biochemical, and structural approaches are essential for the successful identification and validation of the biological targets of this promising class of compounds.

Advanced Research Methodologies and Computational Studies

Spectroscopic Characterization Techniques for Structural Elucidation of 5-Bromo-5,6,7,8-tetrahydroisoquinoline and Its Derivatives

The precise identification and structural confirmation of this compound and its derivatives are paramount for understanding their reactivity and biological function. A suite of spectroscopic techniques is indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a cornerstone for determining the molecular structure. ¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms, while ¹³C NMR elucidates the carbon framework. chemicalbook.comresearchgate.netchemicalbook.com For instance, the ¹H NMR spectrum of 5-bromo-1,2,3,4-tetrahydroisoquinoline (B49506) hydrochloride reveals distinct signals corresponding to the protons in the aromatic and aliphatic regions, confirming the placement of the bromine atom and the saturation of the heterocyclic ring. chemicalbook.com Two-dimensional NMR techniques, such as COSY and HMBC, are employed to establish connectivity between protons and carbons, further solidifying the structural assignment. mdpi.com

Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of the synthesized compounds. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov Fragmentation patterns observed in the mass spectrum can also offer valuable insights into the compound's structure.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. researchgate.netresearchgate.net Characteristic absorption bands can confirm the presence of N-H bonds in the tetrahydroisoquinoline ring and C-Br bonds.

| Spectroscopic Technique | Information Obtained |

| ¹H NMR | Chemical environment and connectivity of hydrogen atoms chemicalbook.comresearchgate.net |

| ¹³C NMR | Carbon skeleton of the molecule nih.gov |

| Mass Spectrometry (MS) | Molecular weight and elemental composition nih.govresearchgate.net |

| Infrared (IR) Spectroscopy | Presence of functional groups researchgate.netresearchgate.net |

| X-ray Crystallography | 3D molecular structure and conformation tandfonline.comtandfonline.com |

In Silico Approaches in Drug Design and Discovery for Tetrahydroisoquinoline Derivatives

Computational methods have become integral to modern drug discovery, enabling the rational design and prediction of the biological activity of novel compounds. For tetrahydroisoquinoline derivatives, these approaches provide valuable insights into their potential as therapeutic agents.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. scispace.comrsc.orgnih.gov This method is widely used to understand the binding modes of tetrahydroisoquinoline derivatives with various biological targets, such as enzymes and receptors. nih.govnuph.edu.ua For example, docking studies have been performed to investigate the interactions of tetrahydroisoquinoline derivatives with targets like KRas and VEGF receptors, revealing key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. nih.govnih.gov These simulations can help in identifying crucial structural features for binding and guide the design of more potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Multi-QSAR modeling studies on tetrahydroisoquinoline derivatives have been conducted to identify the structural features that are important for their inhibitory activity against targets like histone deacetylase 8 (HDAC8). nih.govtandfonline.com These models can predict the activity of newly designed compounds, thereby prioritizing their synthesis and testing. The results from QSAR studies can indicate which substitutions on the tetrahydroisoquinoline scaffold are beneficial or detrimental to the desired biological activity. nih.gov

Molecular Dynamics Simulations and Conformational Analysis of the Scaffold

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.govresearchgate.net These simulations are used to study the conformational flexibility of the tetrahydroisoquinoline scaffold and its derivatives, as well as their interactions with biological targets in a more dynamic and realistic environment. tandfonline.comnih.gov By simulating the movement of atoms, MD can help in understanding the stability of ligand-protein complexes and the energetic aspects of binding. nih.govacs.org Conformational analysis, often coupled with quantum mechanics (QM) calculations, can provide a deeper understanding of the structural and energetic properties of these molecules. nih.gov

High-Throughput Screening Methodologies for Identifying Novel Biological Activities

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those that modulate a specific biological target or pathway. nih.govnih.gov This approach is instrumental in discovering novel biological activities for tetrahydroisoquinoline derivatives.

The process typically involves the use of automated systems to screen collections of small organic molecules against a specific assay. ku.edu These libraries are often designed for structural diversity and drug-like properties to maximize the chances of finding a "hit." ku.eduthermofisher.com Quantitative HTS (qHTS) is an advanced approach that generates concentration-response curves for every compound in the library, providing more detailed information on potency and efficacy directly from the primary screen. nih.gov

Future Directions and Research Perspectives

Development of Novel and Efficient Synthetic Routes to Access Diverse 5-Bromo-5,6,7,8-tetrahydroisoquinoline Analogs

The future of drug discovery with the this compound scaffold hinges on the ability to create a wide array of analogs for biological screening. Current synthetic approaches often involve multi-step sequences which can be inefficient. mdpi.com Therefore, a primary research focus is the development of novel and more efficient synthetic routes.

Key areas for advancement include:

Late-Stage Functionalization: Developing methods for the direct C-H functionalization of the tetrahydroisoquinoline core would be a significant breakthrough. This would allow for the introduction of various substituents onto the pre-formed ring system, bypassing the need for lengthy de novo syntheses for each new analog.

Modern Cross-Coupling Reactions: Expanding the use of modern catalytic cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki reactions, will be crucial. mdpi.commdpi.com These reactions can utilize the bromine atom as a synthetic handle to introduce a wide range of aryl, heteroaryl, and alkyl groups, thereby creating extensive libraries of diverse analogs. The development of novel nickel-catalyzed cross-coupling reactions, for instance, could provide access to previously challenging biaryl structures. acs.org

Asymmetric Synthesis: Many biological targets are stereospecific. Future synthetic work must focus on developing enantioselective methods to produce single-enantiomer this compound derivatives. This could involve asymmetric hydrogenation of a corresponding isoquinoline (B145761) precursor or employing chiral catalysts in key bond-forming reactions. acs.orgnih.gov

Flow Chemistry: The use of continuous flow reaction systems can offer improved safety, efficiency, and scalability for the synthesis of these analogs. acs.org This technology could be particularly advantageous for reactions that are difficult to control on a large scale in traditional batch processes.

The goal is to create synthetic pathways that are not only efficient but also highly modular, allowing for the rapid generation of analog libraries with diverse substitution patterns on both the aromatic and saturated portions of the molecule. nih.gov

Exploration of New Therapeutic Areas for this compound Derivatives

While the tetrahydroisoquinoline core is known for certain biological activities, the unique properties conferred by the bromine substitution open the door to new therapeutic possibilities. The parent tetrahydroisoquinoline structure and its derivatives have been reported to exhibit antitumor and antihypertensive activities. nih.gov Related brominated heterocyclic compounds have shown potential in several other areas.

Future research should systematically explore the potential of this compound derivatives in:

Oncology: Given that various quinoline (B57606) and isoquinoline derivatives have demonstrated anticancer properties, this remains a primary area of interest. nih.govresearchgate.net Research could focus on their potential as inhibitors of key cancer-related enzymes like dihydrofolate reductase (DHFR), cyclin-dependent kinase 2 (CDK2), or topoisomerases. nih.govresearchgate.net The bromine atom can enhance lipophilicity and act as a site for further modification to optimize anticancer potency.

Infectious Diseases: The quinoline scaffold is a cornerstone of antimalarial therapy, and there is potential for brominated tetrahydroisoquinolines to act as novel antibacterial or antiviral agents. mdpi.com Screening against a broad panel of pathogens, including drug-resistant strains, is a logical next step.

Neurodegenerative Diseases: The tetrahydroisoquinoline motif is found in compounds with neurotropic activities. nih.gov Derivatives could be investigated for their potential to modulate targets relevant to Alzheimer's or Parkinson's disease, such as cholinesterases or monoamine oxidase. mdpi.com

Inflammatory and Metabolic Disorders: Some isoquinoline alkaloids possess anti-inflammatory effects. nih.gov Furthermore, bromophenols, which share the feature of a brominated aromatic ring, have shown antioxidant activity by modulating pathways like Nrf2. nih.gov This suggests that this compound derivatives could be explored for their potential in treating chronic inflammatory conditions or diseases linked to oxidative stress.

Deeper Mechanistic Elucidation of Observed Biological Activities of the Brominated Scaffold

To move from a promising lead compound to a viable drug candidate, a thorough understanding of its mechanism of action is essential. For any biological activity observed with this compound derivatives, a critical future direction will be to pinpoint the specific molecular targets and pathways they modulate.

This research will involve:

Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and genetic screening to identify the specific proteins or nucleic acids that these compounds bind to.

Enzymatic and Cellular Assays: Once a potential target is identified, detailed enzymatic and cell-based assays are needed to confirm the interaction and understand its functional consequences. For instance, if a compound shows anticancer activity, its effect on topoisomerase I relaxation of supercoiled DNA could be investigated. researchgate.net

Structural Biology: Obtaining co-crystal structures of active analogs bound to their biological targets would provide invaluable atomic-level insight into the binding mode. This information is crucial for understanding the structure-activity relationship (SAR) and for guiding the rational design of more potent and selective analogs.

Pathway Analysis: Investigating the downstream effects of target engagement on cellular signaling pathways. For example, if a compound is found to have antioxidant properties, its influence on the Nrf2 pathway could be a key area of study. nih.gov

Integration of Computational and Experimental Approaches for Optimized Design and Discovery of Potent Analogs

The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating the drug discovery process. This integrated approach will be vital for efficiently navigating the chemical space around the this compound scaffold.

Future efforts in this domain should include:

Molecular Docking: Using computer simulations to predict how different analogs will bind to the active site of a known or hypothesized biological target. nih.gov This can help prioritize which compounds to synthesize and test, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of the synthesized analogs with their measured biological activity. researchgate.net These models can then be used to predict the activity of virtual compounds before they are made.

Pharmacophore Modeling: Identifying the key three-dimensional arrangement of chemical features necessary for biological activity. This "pharmacophore" can then be used as a template to design novel molecules with improved properties.

ADMET Prediction: Employing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual analogs. This early-stage screening can help to identify and eliminate compounds that are likely to fail later in development due to poor pharmacokinetic or safety profiles.

By combining the predictions from these computational methods with the real-world data from synthetic chemistry and biological testing, researchers can create a feedback loop that iteratively refines compound design, leading to the more rapid discovery of potent and drug-like this compound derivatives.

Q & A

Basic: What synthetic protocols yield 5-Bromo-5,6,7,8-tetrahydroisoquinoline with high purity?

Answer:

The synthesis involves bromination of the tetrahydroisoquinoline core under controlled conditions. A validated method (adapted from isoquinoline bromination) employs N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C, followed by neutralization with aqueous NH₃ to pH 9.0 to precipitate impurities. Fractional distillation (145–149°C at 14 mmHg) achieves >95% purity, while column chromatography (silica gel, 9:1 dichloromethane/diethyl ether) further refines the product . Key considerations:

- Temperature control : Maintain <25°C during neutralization to prevent decomposition.

- Purification : Use TLC (Rf = 0.30 in 9:1 dichloromethane/diethyl ether) to monitor reaction progress .

Advanced: How can regioselectivity challenges in electrophilic bromination of tetrahydroisoquinolines be mitigated?

Answer:

Regioselectivity is influenced by steric and electronic factors. For 5-bromo derivatives, direct bromination avoids isomer separation by exploiting the electron-rich C5 position of the tetrahydroisoquinoline ring. Previous methods (e.g., bromine in acetic acid) yielded mixed isomers, but using NBS with catalytic H₂SO₄ enhances C5 selectivity. Computational studies (DFT) suggest the C5 position’s lower activation energy due to resonance stabilization of the brominated intermediate. Experimental validation via ¹H NMR (e.g., δ 9.37 ppm for the C1 proton) confirms regiochemical fidelity .

Basic: What spectroscopic methods are critical for structural confirmation of this compound?

Answer:

- ¹H NMR : Key peaks include aromatic protons (δ 7.62–8.66 ppm) and the C1 proton (δ 9.37 ppm, singlet).

- ¹³C NMR : Distinct signals at δ 145.3 ppm (C5-Br) and δ 148.1 ppm (C8) confirm substitution patterns.

- IR : Absorbances at 1582 cm⁻¹ (C=C aromatic stretch) and 1352 cm⁻¹ (C-Br vibration) validate functionality .

- Elemental Analysis : Match observed C, H, Br, and N percentages to theoretical values (e.g., C: 42.72%, Br: 31.58%) .

Advanced: How do steric effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

The bromine atom at C5 creates steric hindrance, reducing reactivity in Suzuki-Miyaura couplings . To enhance efficiency:

- Use bulky ligands (e.g., XPhos) to stabilize the Pd(0) intermediate.

- Optimize solvent polarity (e.g., DMF/H₂O) to improve substrate solubility.

- Compare yields with 5-chloro or 5-iodo analogs to assess halogen-dependent kinetics. For example, 5-iodo derivatives show higher reactivity due to weaker C-I bonds, but 5-bromo derivatives offer better stability for storage .

Basic: What precautions are necessary for handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods due to volatile organic byproducts.

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles.

- Waste Disposal : Collect brominated waste separately in halogen-approved containers, following Prudent Practices in the Laboratory guidelines (Chapter 8, National Academies Press) .

Advanced: What computational tools aid in predicting biological activity of this compound derivatives?

Answer:

- Molecular Docking (AutoDock Vina) : Screen against targets like HIV protease (PDB: 1HVR) to assess binding affinity.

- QSAR Models : Correlate substituent electronegativity (e.g., Br vs. Cl) with antimicrobial IC₅₀ values.

- ADMET Prediction (SwissADME) : Evaluate logP (∼2.5) and bioavailability to prioritize derivatives for in vitro testing .

Basic: How can researchers resolve contradictions in reaction yield data for brominated isoquinolines?

Answer:

- Control Experiments : Replicate reactions with standardized reagent batches.

- Analytical Cross-Check : Use HPLC (C18 column, acetonitrile/water gradient) to quantify byproducts.

- Statistical Analysis : Apply ANOVA to compare yields across trials, identifying variables (e.g., solvent purity) causing discrepancies .

Advanced: What strategies improve the scalability of this compound synthesis for preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.